7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC20135811
Molecular Formula: C7H3Cl2N3O2
Molecular Weight: 232.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3Cl2N3O2 |
|---|---|
| Molecular Weight | 232.02 g/mol |
| IUPAC Name | 7,8-dichloro-1H-pyrido[4,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C7H3Cl2N3O2/c8-3-4-2(1-10-5(3)9)6(13)12-7(14)11-4/h1H,(H2,11,12,13,14) |
| Standard InChI Key | WDTSUNQCRWPQCB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=C(C(=N1)Cl)Cl)NC(=O)NC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2454396-62-2) possesses the molecular formula C₇H₃Cl₂N₃O₂ and a molecular weight of 232.02 g/mol . The IUPAC name reflects its fused bicyclic system: two chlorine atoms occupy positions 7 and 8 on the pyrido[4,3-d]pyrimidine scaffold, while ketone groups reside at positions 2 and 4.
Table 1: Key Physicochemical Properties
The planar fused-ring system creates a rigid π-conjugated framework, with chlorine atoms inducing electronic asymmetry. Density functional theory (DFT) calculations predict strong intramolecular hydrogen bonding between the N–H groups and adjacent carbonyl oxygens, stabilizing the diketo tautomer.
Synthetic Methodologies
Route Selection Strategies
While no direct synthesis reports exist for this specific dichloro derivative, analogous pyridopyrimidines are typically synthesized through four primary routes :
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Electrophilic cyclization of substituted pyrimidines
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Michael addition-cyclization cascades
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Intramolecular cyclization of propionyl derivatives
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One-pot multicomponent reactions
For 7,8-dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, a modified Route IV approach appears most plausible. This would involve a three-component reaction between:
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4-Aminouracil derivatives (chlorinated precursors)
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Aromatic aldehydes
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Active methylene compounds (e.g., malononitrile)
Under microwave irradiation (MWI) or ultrasonic (US) conditions, such reactions typically proceed via Knoevenagel condensation, Michael addition, and subsequent cyclization . Chlorine incorporation likely occurs either through pre-functionalized starting materials or post-synthetic halogenation.
Physicochemical Behavior
Solubility and Stability
Experimental solubility data remain unreported, but computational models suggest:
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LogS (ESOL): -3.2 ± 0.5 → Moderate lipophilicity
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Polar Surface Area: 87.8 Ų → Limited membrane permeability
The compound exhibits pH-dependent tautomerism, with the diketo form dominating under neutral conditions. Thermal gravimetric analysis (TGA) of analogs indicates decomposition onset above 250°C, suggesting reasonable thermal stability for solution-phase applications .
Challenges and Future Directions
Synthetic Optimization Needs
Key hurdles include:
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Low yields in chlorinated precursor synthesis
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Regioselectivity challenges during cyclization
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Purification difficulties due to planar structure
Emergent strategies like flow chemistry and enzymatic catalysis could address these limitations. Additionally, computational retro-synthetic tools (e.g., ICSynth) may propose novel disconnection approaches.
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